molecular formula C9H10ClF4N B13553885 {[2-Fluoro-5-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride CAS No. 2803855-79-8

{[2-Fluoro-5-(trifluoromethyl)phenyl]methyl}(methyl)aminehydrochloride

Katalognummer: B13553885
CAS-Nummer: 2803855-79-8
Molekulargewicht: 243.63 g/mol
InChI-Schlüssel: LMNPNRJHMGUAIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{[2-fluoro-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is a chemical compound that features a fluorinated aromatic ring and an amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {[2-fluoro-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride typically involves the introduction of fluorine atoms into an aromatic ring followed by the attachment of an amine group. One common method involves the trifluoromethylation of a suitable aromatic precursor, followed by nucleophilic substitution to introduce the amine group. The reaction conditions often require the use of strong bases and fluorinating agents under controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to maximize yield and minimize by-products, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards .

Analyse Chemischer Reaktionen

Types of Reactions

{[2-fluoro-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

{[2-fluoro-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of {[2-fluoro-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated aromatic ring enhances its binding affinity and selectivity, allowing it to modulate biological pathways effectively. The compound may inhibit or activate specific enzymes, leading to downstream effects on cellular processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

{[2-fluoro-5-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride is unique due to its specific combination of a fluorinated aromatic ring and an amine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

2803855-79-8

Molekularformel

C9H10ClF4N

Molekulargewicht

243.63 g/mol

IUPAC-Name

1-[2-fluoro-5-(trifluoromethyl)phenyl]-N-methylmethanamine;hydrochloride

InChI

InChI=1S/C9H9F4N.ClH/c1-14-5-6-4-7(9(11,12)13)2-3-8(6)10;/h2-4,14H,5H2,1H3;1H

InChI-Schlüssel

LMNPNRJHMGUAIE-UHFFFAOYSA-N

Kanonische SMILES

CNCC1=C(C=CC(=C1)C(F)(F)F)F.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.